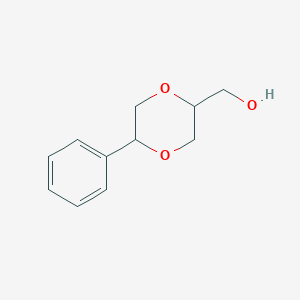
(5-Phenyl-1,4-dioxan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenyl-1,4-dioxan-2-yl)methanol is an organic compound characterized by a dioxane ring substituted with a phenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,4-dioxan-2-yl)methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acidic catalyst. One common method uses p-toluenesulfonic acid as the catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the desired product . The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 g, and a reaction time of 4 hours at an elevated temperature .
Industrial Production Methods
the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, including the use of renewable feedstocks and environmentally benign catalysts .
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,4-dioxan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or phenylmethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(5-Phenyl-1,4-dioxan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Phenyl-1,4-dioxan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
(1,4-Dioxan-2-yl)methanol: Similar structure but lacks the phenyl group.
(1,4-Dioxan-2-yl)diphenylmethanol: Contains two phenyl groups instead of one.
5-Hydroxymethylfurfural: Contains a furan ring instead of a dioxane ring.
Uniqueness
(5-Phenyl-1,4-dioxan-2-yl)methanol is unique due to its combination of a dioxane ring with a phenyl group and a hydroxymethyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(5-phenyl-1,4-dioxan-2-yl)methanol |
InChI |
InChI=1S/C11H14O3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
WSGSBIHHRZPDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(O1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride](/img/structure/B11719502.png)
![Tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one](/img/structure/B11719503.png)
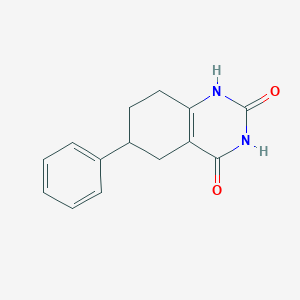

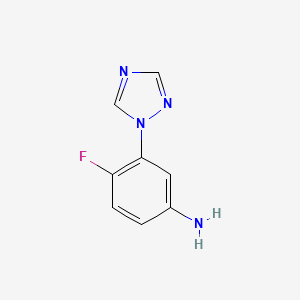
![cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B11719531.png)
![5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11719537.png)

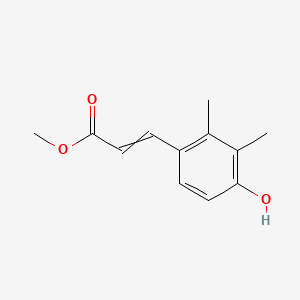
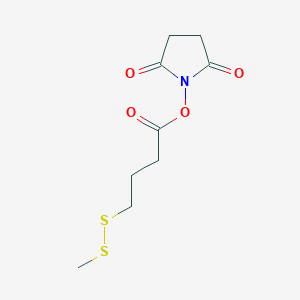
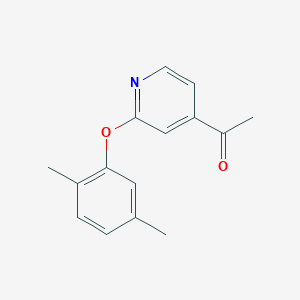
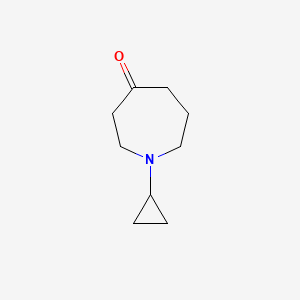
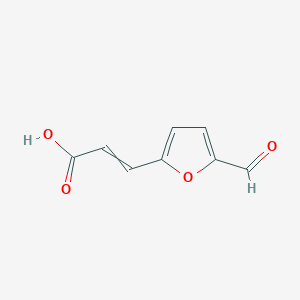
![((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride](/img/structure/B11719583.png)
